2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid
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Overview
Description
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Scientific Research Applications
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
- 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 6-Chloro-2-methylquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the ethyl and fluoro groups in this compound makes it unique and potentially more effective in certain applications.
Properties
CAS No. |
436096-49-0 |
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Molecular Formula |
C13H12FNO2 |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12FNO2/c1-3-10-7(2)12(13(16)17)9-6-8(14)4-5-11(9)15-10/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
AWHXVGUEMADTRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2C=C(C=CC2=N1)F)C(=O)O)C |
Origin of Product |
United States |
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